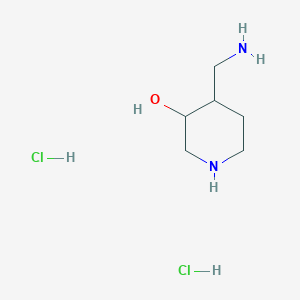

4-(Aminomethyl)piperidin-3-ol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)piperidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C6H14N2O·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-3-ol;dihydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of unsaturated intermediates, followed by amination and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert it back to its parent piperidine derivative.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

4-(Aminomethyl)piperidin-3-ol;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(Aminomethyl)piperidin-3-ol;dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, which lacks the aminomethyl and hydroxyl groups.

Piperidin-4-ol: A similar compound with a hydroxyl group at the 4-position but without the aminomethyl group.

4-(Aminomethyl)piperidine: A compound with an aminomethyl group but lacking the hydroxyl group at the 3-position.

Uniqueness

4-(Aminomethyl)piperidin-3-ol;dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Biological Activity

4-(Aminomethyl)piperidin-3-ol dihydrochloride, also known as cis-4-(aminomethyl)piperidin-3-ol dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C6H14Cl2N2O

- CAS Number : 2007924-95-8

- Molecular Weight : 189.10 g/mol

The biological activity of 4-(aminomethyl)piperidin-3-ol dihydrochloride is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on:

- GABA Receptors : The compound acts as an agonist at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). Research indicates that it selectively activates certain subtypes of these receptors, potentially leading to anxiolytic effects .

- PKB Signaling Pathway : Inhibitors derived from piperidine structures have shown promise in targeting the PKB signaling pathway, which is often dysregulated in cancer. This pathway is crucial for cell survival and proliferation .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further development in treating infections. Studies have demonstrated its efficacy against various bacterial strains, suggesting a multifaceted mechanism involving disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitumor Activity

Research has highlighted the potential of 4-(aminomethyl)piperidin-3-ol dihydrochloride as an antitumor agent. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a lead compound in antibiotic development .

- Cancer Cell Studies : In a series of experiments on human tumor xenografts in mice, 4-(aminomethyl)piperidin-3-ol dihydrochloride demonstrated substantial tumor growth inhibition compared to control groups. The mechanism was linked to modulation of the PKB pathway, highlighting its potential as an anticancer therapeutic .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| GABA_A Agonist | Activates specific GABA receptor subtypes |

Table 2: Mechanistic Insights

| Mechanism | Target | Effect |

|---|---|---|

| GABA_A Activation | CNS Receptors | Anxiolytic effects |

| PKB Pathway Inhibition | Cancer Cell Signaling | Reduced cell proliferation |

Properties

IUPAC Name |

4-(aminomethyl)piperidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYUDCKMJXCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.